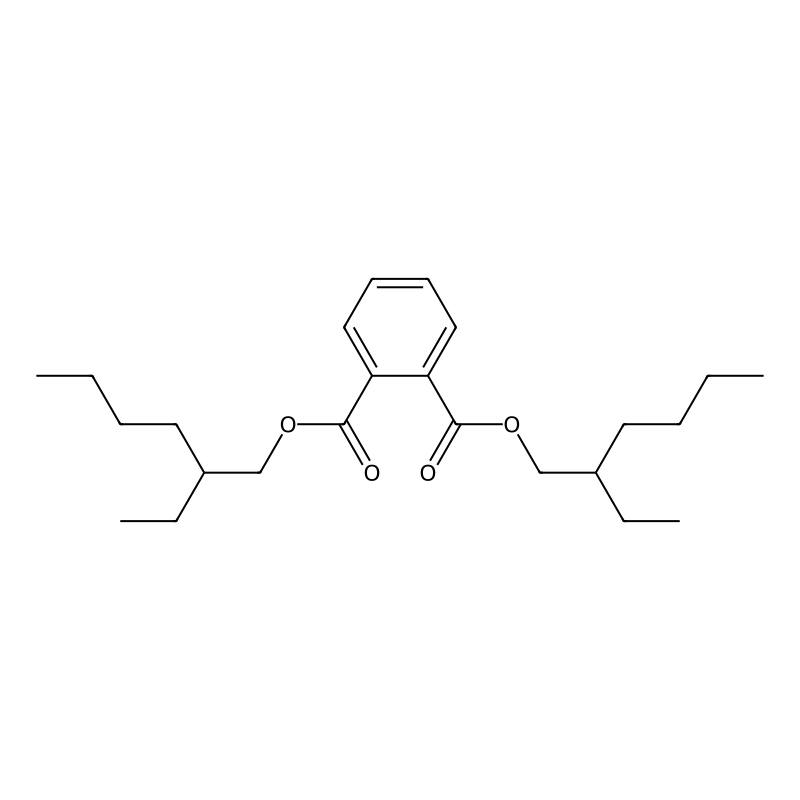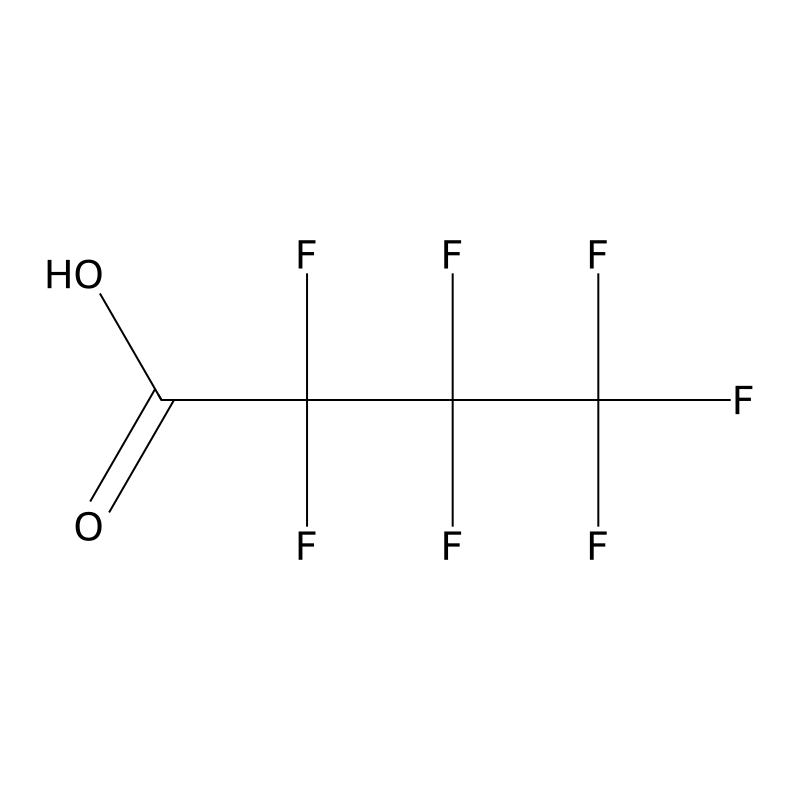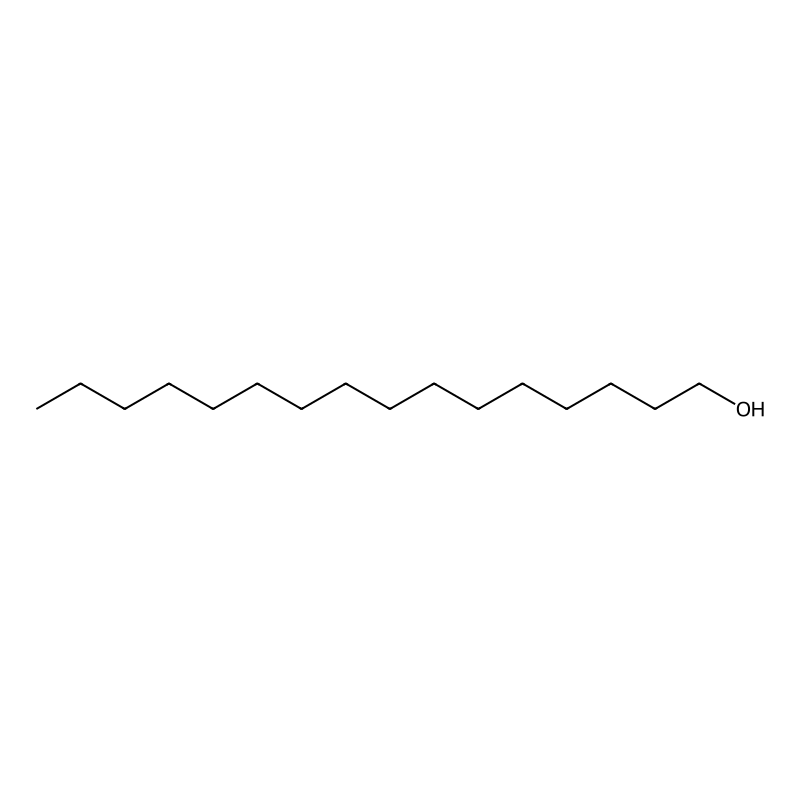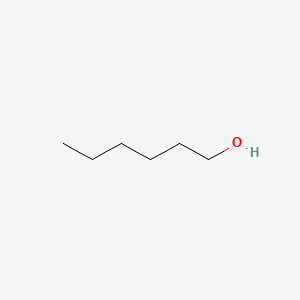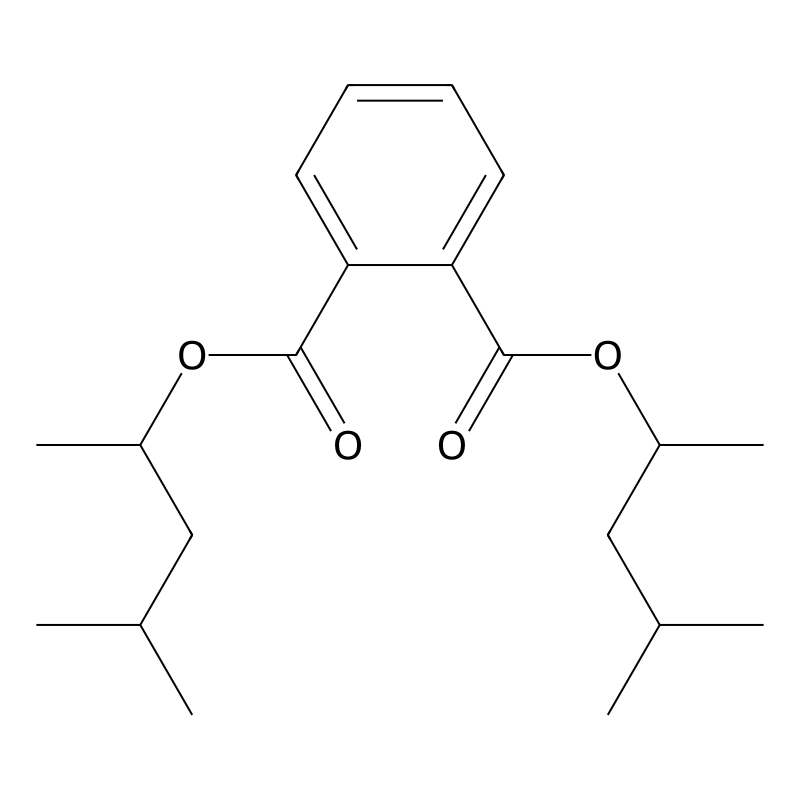Organic Pollutant Standards
CAS No.:117-81-7
Molecular Formula:C24H38O4
C24H38O4
C6H4(COOC8H17)2
C24H38O4
C6H4(COOC8H17)2
Molecular Weight:390.6 g/mol
Availability:
In Stock
CAS No.:375-22-4
Molecular Formula:C4HF7O2
C3F7COOH
C3F7COOH
Molecular Weight:214.04 g/mol
Availability:
In Stock
CAS No.:123-51-3
Molecular Formula:C5H12O
C5H12O
(CH3)2CHCH2CH2OH
C5H12O
(CH3)2CHCH2CH2OH
Molecular Weight:88.15 g/mol
Availability:
In Stock
CAS No.:36653-82-4
Molecular Formula:C16H34O
Molecular Weight:242.44 g/mol
Availability:
In Stock
CAS No.:111-27-3
Molecular Formula:C6H14O
CH3(CH2)4CH2OH
C6H14O
CH3(CH2)4CH2OH
C6H14O
Molecular Weight:102.17 g/mol
Availability:
In Stock
CAS No.:84-63-9
Molecular Formula:C20H30O4
Molecular Weight:334.4 g/mol
Availability:
In Stock
